N-(6-fluoro-1,3-benzothiazol-2-yl)thiophene-3-carboxamide

Medicinal Chemistry Physicochemical Property Profiling Lead Optimization

N-(6-Fluoro-1,3-benzothiazol-2-yl)thiophene-3-carboxamide (CAS 941029-82-9), molecular formula C12H7FN2OS2, molecular weight 278.3 g/mol, is a heterocyclic carboxamide that fuses a 6-fluoro-1,3-benzothiazole core with a thiophene-3-carboxamide moiety via an amide bridge. The compound belongs to the benzothiazole-thiophene hybrid class, which has been extensively explored for antimicrobial, antifungal, and kinase-inhibitory applications.

Molecular Formula C12H7FN2OS2
Molecular Weight 278.3 g/mol
Cat. No. B12172671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-fluoro-1,3-benzothiazol-2-yl)thiophene-3-carboxamide
Molecular FormulaC12H7FN2OS2
Molecular Weight278.3 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1F)SC(=N2)NC(=O)C3=CSC=C3
InChIInChI=1S/C12H7FN2OS2/c13-8-1-2-9-10(5-8)18-12(14-9)15-11(16)7-3-4-17-6-7/h1-6H,(H,14,15,16)
InChIKeyACYPLKMUVWGXLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(6-Fluoro-1,3-benzothiazol-2-yl)thiophene-3-carboxamide (CAS 941029-82-9): Core Structural Identity and Procurement-Relevant Physicochemical Profile


N-(6-Fluoro-1,3-benzothiazol-2-yl)thiophene-3-carboxamide (CAS 941029-82-9), molecular formula C12H7FN2OS2, molecular weight 278.3 g/mol, is a heterocyclic carboxamide that fuses a 6-fluoro-1,3-benzothiazole core with a thiophene-3-carboxamide moiety via an amide bridge . The compound belongs to the benzothiazole-thiophene hybrid class, which has been extensively explored for antimicrobial, antifungal, and kinase-inhibitory applications [1]. The 6-fluoro substituent on the benzothiazole ring is an electron-withdrawing group (Hammett σmeta ≈ 0.34) that enhances electrophilic character and influences binding affinity in biological targets [2]. The thiophene-3-carboxamide regioisomeric linkage distinguishes this compound from the more commonly reported thiophene-2-carboxamide analogs, offering a distinct spatial orientation of the sulfur heteroatom relative to the amide carbonyl that may alter hydrogen-bonding geometry and target recognition .

Why N-(6-Fluoro-1,3-benzothiazol-2-yl)thiophene-3-carboxamide Cannot Be Replaced by Generic In-Class Analogs


Benzothiazole-thiophene carboxamides appear superficially interchangeable; however, three structural variables produce quantifiably distinct property profiles that preclude simple analog substitution. First, the thiophene carboxamide regioisomerism (3-position vs. 2-position) alters the spatial vector of the thiophene sulfur relative to the amide NH, affecting both conformational preference and hydrogen-bond acceptor geometry—parameters critical for target-ligand complementarity [1]. Second, the 6-fluoro substituent provides a distinct electronic environment compared to 6-methyl or unsubstituted analogs: the electron-withdrawing fluorine reduces the pKa of the adjacent benzothiazole NH (pKa shift of approximately 0.5–1.0 units), enhancing hydrogen-bond donor strength and influencing solubility and membrane permeability [2]. Third, the absence of additional halogen substituents on the thiophene ring (e.g., no 2,5-dichloro or 5-bromo modification) preserves a lower molecular weight (278.3 vs. 347.2 for the 2,5-dichloro analog) and avoids steric clashes observed with bulkier analogs in narrow binding pockets [3]. These orthogonal differentiation axes mean that substituting even a close analog such as N-(6-fluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide or N-(6-methyl-1,3-benzothiazol-2-yl)thiophene-3-carboxamide will yield a different property and activity profile, undermining reproducibility in target-engagement studies [4].

Quantitative Differentiation Evidence: N-(6-Fluoro-1,3-benzothiazol-2-yl)thiophene-3-carboxamide vs. Closest Analogs


Evidence Item 1: Thiophene-3-carboxamide vs. Thiophene-2-carboxamide Regioisomeric Impact on logD and Predicted Membrane Permeability

The regioisomeric position of the carboxamide on the thiophene ring directly alters the calculated partition coefficient. The target compound (thiophene-3-carboxamide) positions the sulfur atom meta to the amide linkage, whereas the 2-isomer places sulfur ortho. This geometric change affects the dipole moment and hydrogen-bonding potential of the molecule. Direct comparison of computed logP/logD values shows that the target 3-carboxamide is predicted to have a lower logD (approximately 3.2–3.5 by in silico estimation) compared to the 2-isomer (logD: 3.8523, logP: 3.8525, measured/computed at ChemDiv ). A lower logD correlates with improved aqueous solubility and potentially reduced non-specific protein binding, which is relevant for in vitro assay performance and pharmacokinetic profiling [1].

Medicinal Chemistry Physicochemical Property Profiling Lead Optimization

Evidence Item 2: 6-Fluoro vs. 6-Methyl Substitution on Benzothiazole Ring: Electron-Withdrawing Effect and Antimicrobial SAR

The 6-fluoro substituent on the benzothiazole core introduces a Hammett σmeta value of approximately +0.34 (electron-withdrawing), whereas the 6-methyl group has σmeta ≈ -0.07 (electron-donating). In a systematic SAR study of benzothiazole-thiophene hybrids by Saraswat et al. (2018), the introduction of electron-withdrawing groups at the benzothiazole 6-position was reported to have a favorable effect on antimicrobial activity against both S. aureus (ATCC-25923) and E. coli (ATCC-25922), as well as antifungal activity against A. niger and C. albicans [1]. The fluoro substituent enhances the electrophilicity of the benzothiazole C=N bond and increases the acidity of the adjacent amide NH, strengthening key hydrogen-bond interactions with biological targets [2]. In comparison, the 6-methyl analog (N-(6-methyl-1,3-benzothiazol-2-yl)thiophene-3-carboxamide, CAS not available) lacks this electronic activation and is expected to show attenuated binding affinity based on class-level SAR trends .

Antimicrobial Drug Discovery Structure-Activity Relationship (SAR) Hammett Electronic Effects

Evidence Item 3: Absence of Thiophene Ring Halogenation: Molecular Weight Advantage and Binding-Site Steric Compatibility vs. 2,5-Dichloro Analog

The target compound bears an unsubstituted thiophene-3-carboxamide moiety. In contrast, the 2,5-dichloro analog (2,5-dichloro-N-(6-fluoro-1,3-benzothiazol-2-yl)thiophene-3-carboxamide) adds two chlorine atoms at the thiophene 2- and 5-positions, increasing the molecular weight from 278.3 to approximately 347.2 g/mol (+68.9 Da, +24.8%) [1]. This mass increase reduces ligand efficiency (LE = pIC50/MW) and introduces steric bulk that may clash with constricted binding pockets. In enzyme inhibition contexts, such added halogen atoms can also increase non-specific binding and alter metabolic stability through CYP450-mediated oxidative dehalogenation [2]. The lower molecular weight of the target compound (278.3) aligns with fragment-like physicochemical space and provides more efficient optimization headroom for further derivatization .

Fragment-Based Drug Design Ligand Efficiency Steric Complementarity

Evidence Item 4: Class-Level Antimicrobial Potency Benchmarking of 6-Fluorobenzothiazole Amides Against Clinical Reference Standards

A focused series of substituted 6-fluorobenzo[d]thiazole amides evaluated by Pejchal et al. (2015) demonstrated antibacterial and antifungal activity comparable or slightly superior to clinical reference standards chloramphenicol, cefoperazone, and amphotericin B [1]. While the exact target compound was not among the specific derivatives tested in that study, the conserved 6-fluorobenzothiazole-2-amide pharmacophore present in the target compound is the core structural determinant of this activity [2]. The study established that the 6-fluoro substitution is critical: unsubstituted benzothiazole amides showed markedly reduced activity, confirming that the fluorine atom contributes not merely to metabolic stability but directly to target engagement [3]. This class-level evidence supports the expectation that the target compound, bearing the identical 6-fluorobenzothiazole-2-amide core, will exhibit antimicrobial activity in a comparable potency range.

Antimicrobial Susceptibility Testing Minimum Inhibitory Concentration (MIC) Drug Resistance

Evidence Item 5: Differentiation from BFTC (5-Bromo-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide): Regiochemistry and Halogen-Dependent Target Selectivity

5-Bromo-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide (BFTC) has been characterized as a selective anti-norovirus agent with an EC50 of 37 µM in a cytopathic effect reduction assay, and further optimization yielded a 70-fold more potent derivative [1]. BFTC differs from the target compound in three key respects: (i) thiophene-2-carboxamide vs. thiophene-3-carboxamide regiochemistry, (ii) presence of a 5-bromo substituent on the thiophene ring, and (iii) demonstrated antiviral rather than antimicrobial target profile. The thiophene-3-carboxamide regioisomerism of the target compound positions the sulfur atom differently relative to the amide bond, which is expected to alter target-binding geometry and may shift selectivity away from norovirus targets toward alternative enzyme or receptor targets [2]. The absence of the 5-bromo substituent further differentiates the target compound from BFTC in terms of halogen-bonding capability and metabolic fate [3].

Antiviral Drug Discovery Norovirus Inhibition Structure-Activity Relationship

High-Value Application Scenarios for N-(6-Fluoro-1,3-benzothiazol-2-yl)thiophene-3-carboxamide Based on Quantitative Differentiation Evidence


Scenario 1: Antimicrobial Lead Optimization Requiring a Non-Halogenated Thiophene-3-carboxamide Scaffold with Electron-Withdrawing Benzothiazole Substitution

For medicinal chemistry teams developing next-generation antibacterial or antifungal agents, this compound provides a thiophene-3-carboxamide scaffold that combines the established antimicrobial pharmacophore of 6-fluorobenzothiazole amides [1] with an unsubstituted thiophene ring. This avoids the molecular weight penalty and steric constraints of dichloro or bromo analogs while preserving the favorable electronic effects of the fluorine substituent [2]. The compound serves as an ideal starting point for fragment growth or scaffold hopping, particularly where the 3-carboxamide regiochemistry is hypothesized to offer superior target complementarity over the more common 2-carboxamide isomer .

Scenario 2: Kinase or Enzyme Inhibitor Screening Libraries Seeking Benzothiazole-Thiophene Diversity with Defined Physicochemical Properties

High-throughput screening libraries benefit from compounds with well-characterized, moderate lipophilicity profiles (estimated logD approximately 3.2–3.5) that balance membrane permeability with aqueous solubility [1]. The target compound occupies a distinct property space compared to the 2-isomer (logD = 3.85) and offers a lower molecular weight (278.3) than halogenated analogs [2]. Procurement of this specific regioisomer enriches library diversity along both the regioisomeric and electronic axes, increasing the probability of identifying hits with novel binding modes. The absence of bromine or chlorine substituents also reduces the risk of false positives from redox-cycling or non-specific covalent modification .

Scenario 3: Anti-Norovirus or Antiviral Drug Discovery Differentiating from BFTC Chemotype via Thiophene-3-carboxamide Regiochemistry

The target compound represents a structurally distinct alternative to BFTC for antiviral screening campaigns. Where BFTC (thiophene-2-carboxamide, 5-bromo) has established anti-norovirus activity (EC50 = 37 µM) [1], the target compound's thiophene-3-carboxamide regiochemistry and absence of bromine offer a differentiated chemotype for exploring alternative antiviral mechanisms or improving selectivity profiles. The 3-carboxamide orientation may alter target engagement geometry, potentially yielding activity against norovirus strains resistant to BFTC or expanding the antiviral spectrum to other caliciviruses [2]. This compound can serve as a negative control for bromine-dependent activity or as a starting scaffold for a parallel optimization track .

Scenario 4: Agrochemical Fungicide Discovery Leveraging Fluorobenzothiazole-Thiophene Carboxamide Pharmacophore

Fluorobenzothiazole derivatives have established utility as agricultural fungicides, as evidenced by patent literature describing fungicidal combinations of fluorobenzothiazole compounds [1]. The target compound combines the fluorobenzothiazole core with a thiophene-3-carboxamide moiety, a structural motif that has been explored in succinate dehydrogenase inhibitor (SDHI) fungicide design [2]. The thiophene-3-carboxamide orientation offers a distinct spatial presentation of the sulfur atom compared to thiophene-2-carboxamide SDHI analogs, which may influence binding to the ubiquinone-binding site of mitochondrial complex II in fungal pathogens. This compound is suitable for in vitro antifungal screening panels against agriculturally relevant Ascomycete and Basidiomycete species .

Quote Request

Request a Quote for N-(6-fluoro-1,3-benzothiazol-2-yl)thiophene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.